molecular formula C8H10N2O2 B2875121 rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1899946-22-5

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2875121
CAS No.: 1899946-22-5
M. Wt: 166.18
InChI Key: BVLKCLWYBASUPG-PHDIDXHHSA-N
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Description

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans is a chiral compound with a cyclopropane ring substituted with a pyrazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor under suitable conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans: Lacks the methyl group on the pyrazole ring.

    rac-(1R,2R)-2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, trans: The pyrazole ring is substituted at a different position.

Uniqueness

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans is unique due to the specific substitution pattern on the pyrazole ring and the stereochemistry of the cyclopropane ring

Biological Activity

The compound rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring linked to a carboxylic acid group and a 1-methyl-1H-pyrazole moiety. The synthesis typically involves cyclocondensation reactions, often utilizing hydrazine derivatives and 1,3-dicarbonyl compounds. Catalysts such as iodine may facilitate the formation of the pyrazole structure.

Enzyme Inhibition

Research indicates that derivatives of cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, can act as inhibitors of ethylene biosynthesis in plants. Specifically, they inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in various plant species .

Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to ACO enzymes, suggesting its potential use as a bioregulator in agricultural applications. The binding energy values obtained from these studies indicate that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has favorable interactions with the target enzyme .

Pharmacological Potential

The unique structural arrangement of this compound suggests it may possess various pharmacological activities. Preliminary studies have indicated that it could exhibit anti-inflammatory and analgesic properties. This is supported by its structural similarity to other bioactive compounds that have shown efficacy in these areas .

Study on Ethylene Inhibition

A study conducted on the effects of cyclopropanecarboxylic acids on ethylene biosynthesis demonstrated that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid effectively reduced ethylene production in Arabidopsis thaliana. The study utilized molecular docking to analyze binding sites and interaction energies with the ACO enzyme. The results indicated that this compound had a higher binding affinity compared to commercially available inhibitors like methylcyclopropane .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of various cyclopropane derivatives, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid. In vitro assays revealed that this compound significantly inhibited pro-inflammatory cytokine production in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, a comparative analysis with structurally similar compounds was performed:

Compound NameBinding Energy (kcal/mol)Biological Activity
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid-6.5Ethylene biosynthesis inhibition
(E)-2-phenycyclopropane-1-carboxylic acid-6.0Anti-inflammatory
1-amino-cyclopropane-1-carboxylic acid-5.3Ethylene precursor

This table illustrates the competitive binding energies and highlights the potential advantages of using rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid as an effective inhibitor compared to other known compounds.

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKCLWYBASUPG-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899946-22-5
Record name rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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